molecular formula C23H27NO5 B14078228 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester

Cat. No.: B14078228
M. Wt: 397.5 g/mol
InChI Key: RIQMYBGWJGBWOU-FQEVSTJZSA-N
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino acids during peptide synthesis. This compound is particularly useful in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester typically involves the protection of the amino group of L-homoserine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

    Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides, facilitated by coupling reagents like HBTU or DIC.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields the free amino group of L-homoserine.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: Employed in the modification of biomolecules for various biochemical assays.

    Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.

    Biological Studies: Used in the study of protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The primary mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of L-homoserine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions or interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester
  • L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) 5-(phenylmethyl) ester
  • L-Cystine, N-[(1,1-dimethylethoxy)carbonyl]-N’-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester

Uniqueness

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester is unique due to its specific structure, which includes the L-homoserine backbone and the Fmoc protecting group. This combination makes it particularly useful in the synthesis of peptides that require the incorporation of homoserine residues. Its stability and ease of deprotection also make it a preferred choice in peptide synthesis.

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-21(26)20(12-13-25)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20,25H,12-14H2,1-3H3,(H,24,27)/t20-/m0/s1

InChI Key

RIQMYBGWJGBWOU-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)C(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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